

A Spectroscopic Guide to Chloroethyne: IR, NMR, and Mass Spectrometry Data

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Compound of Interest

Compound Name: Chloroethyne

Cat. No.: B1205976

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **chloroethyne** (C_2HCl), a molecule of interest in various fields of chemical research. This document collates available infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, outlines experimental protocols, and presents logical workflows for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **chloroethyne**.

Infrared (IR) Spectroscopy

The vibrational frequencies of **chloroethyne** in the gas phase have been well-characterized. The molecule belongs to the $C_{\infty v}$ point group and possesses three fundamental vibrational modes.

Vibrational Mode	Assignment	Wavenumber (cm ⁻¹)	Intensity
ν_1	C-H stretch	3340	Very Strong
ν_2	C \equiv C stretch	2110	Very Strong
ν_3	C-Cl stretch	756	Very Strong

Data sourced from the
NIST Chemistry
WebBook.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its simple structure, the NMR spectra of **chloroethyne** are expected to be straightforward. However, experimental ¹³C NMR data is not readily available in the surveyed literature.

¹H NMR: The single proton in **chloroethyne** gives rise to a singlet in the ¹H NMR spectrum.

Nucleus	Chemical Shift (δ) in ppm	Multiplicity
¹ H	1.80	Singlet

Observed value in good
agreement with a calculated
value of 1.95 ppm.[\[2\]](#)

¹³C NMR: Experimental ¹³C NMR data for **chloroethyne** is not available in the public domain. Theoretical calculations and data from similar haloalkynes suggest the following estimated chemical shifts.

Nucleus	Estimated Chemical Shift (δ) in ppm
C-H	70 - 80
C-Cl	40 - 50

These are estimated values based on general trends for haloalkynes.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **chloroethyne** provides valuable information about its molecular weight and fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
60	100	$[\text{C}_2\text{H}^{35}\text{Cl}]^+$ (Molecular Ion, M^+)
62	32	$[\text{C}_2\text{H}^{37}\text{Cl}]^+$ (Molecular Ion Isotope, $[\text{M}+2]^+$)
59	~10	$[\text{C}_2^{35}\text{Cl}]^+$ (Loss of H)
61	~3	$[\text{C}_2^{37}\text{Cl}]^+$ (Loss of H)
35	~20	$^{35}\text{Cl}^+$
37	~7	$^{37}\text{Cl}^+$
24	~15	$[\text{C}_2]^+$

Data interpreted from the NIST
Mass Spectrometry Data
Center.[\[3\]](#)

Experimental Protocols

The acquisition of high-quality spectroscopic data for **chloroethyne** requires careful consideration of its physical properties as a volatile and potentially hazardous gas. The following are generalized protocols based on standard laboratory practices for similar compounds.

Safety Precautions

Warning: **Chloroethyne** is a potentially explosive and toxic gas. All handling must be conducted in a well-ventilated fume hood by trained personnel.

- Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coat, and appropriate gloves.
- Ventilation: Use a certified fume hood with a face velocity of at least 100 ft/min.
- Containment: Handle in a sealed system whenever possible. Avoid contact with incompatible materials such as strong oxidizing agents, bases, and certain metals.
- Disposal: Dispose of any waste in accordance with institutional and national regulations for hazardous materials.

Infrared (IR) Spectroscopy Protocol (Gas Phase)

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required. The path length of the gas cell should be chosen based on the sample concentration; a longer path length (e.g., 10 cm or greater) is suitable for low concentrations.
- Sample Preparation:
 - Evacuate the gas cell to remove any atmospheric gases.
 - Introduce a small partial pressure of **chloroethyne** gas into the cell. The pressure should be optimized to obtain an absorbance in the linear range of the detector.
- Data Acquisition:
 - Record a background spectrum of the evacuated gas cell.
 - Record the sample spectrum.
 - The spectrum should be recorded at a suitable resolution (e.g., 1 cm^{-1}) to resolve the rotational-vibrational fine structure if desired.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Instrumentation: A high-resolution NMR spectrometer.
- Sample Preparation:
 - **Chloroethyne** gas can be condensed at low temperature (e.g., using a liquid nitrogen bath) into a cooled, thick-walled NMR tube containing a deuterated solvent.
 - Alternatively, a solution can be prepared by bubbling the gas through the deuterated solvent in an NMR tube at low temperature.
 - A suitable deuterated solvent would be one that is a good solvent for **chloroethyne** and has minimal overlapping signals, such as deuterated chloroform (CDCl_3) or deuterated acetone ($(\text{CD}_3)_2\text{CO}$).
 - The NMR tube must be properly sealed to prevent the volatile sample from escaping.
- Data Acquisition:
 - Acquire ^1H and, if possible, ^{13}C NMR spectra using standard acquisition parameters.
 - For ^{13}C NMR, a longer acquisition time may be necessary due to the low natural abundance of the ^{13}C isotope and the absence of protons on one of the carbon atoms.

Mass Spectrometry (MS) Protocol

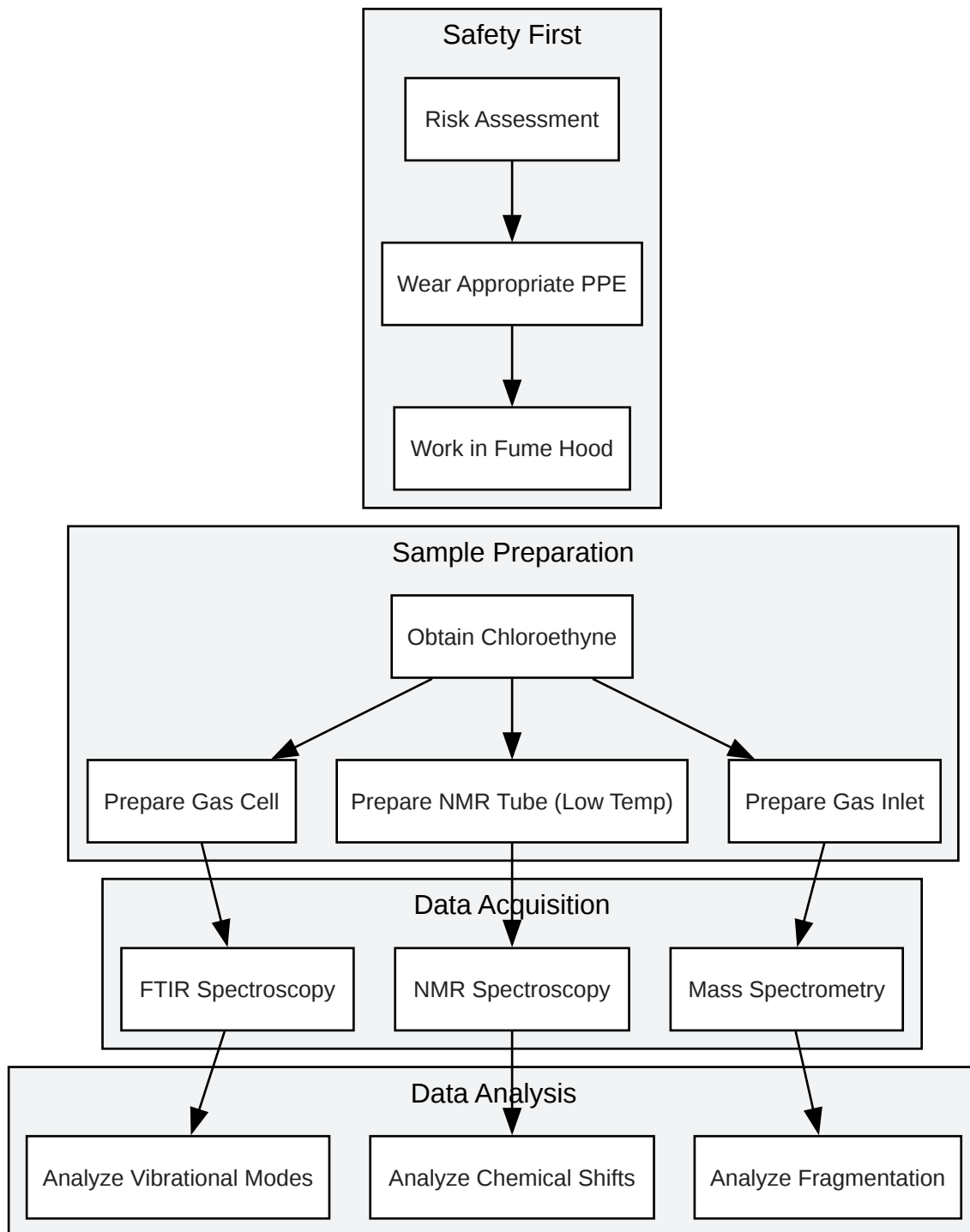
- Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.
- Sample Introduction:
 - As a gas, **chloroethyne** can be introduced directly into the ion source via a gas inlet system with a needle valve to control the flow rate.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 10-100 amu).

- The electron energy for EI is typically 70 eV.

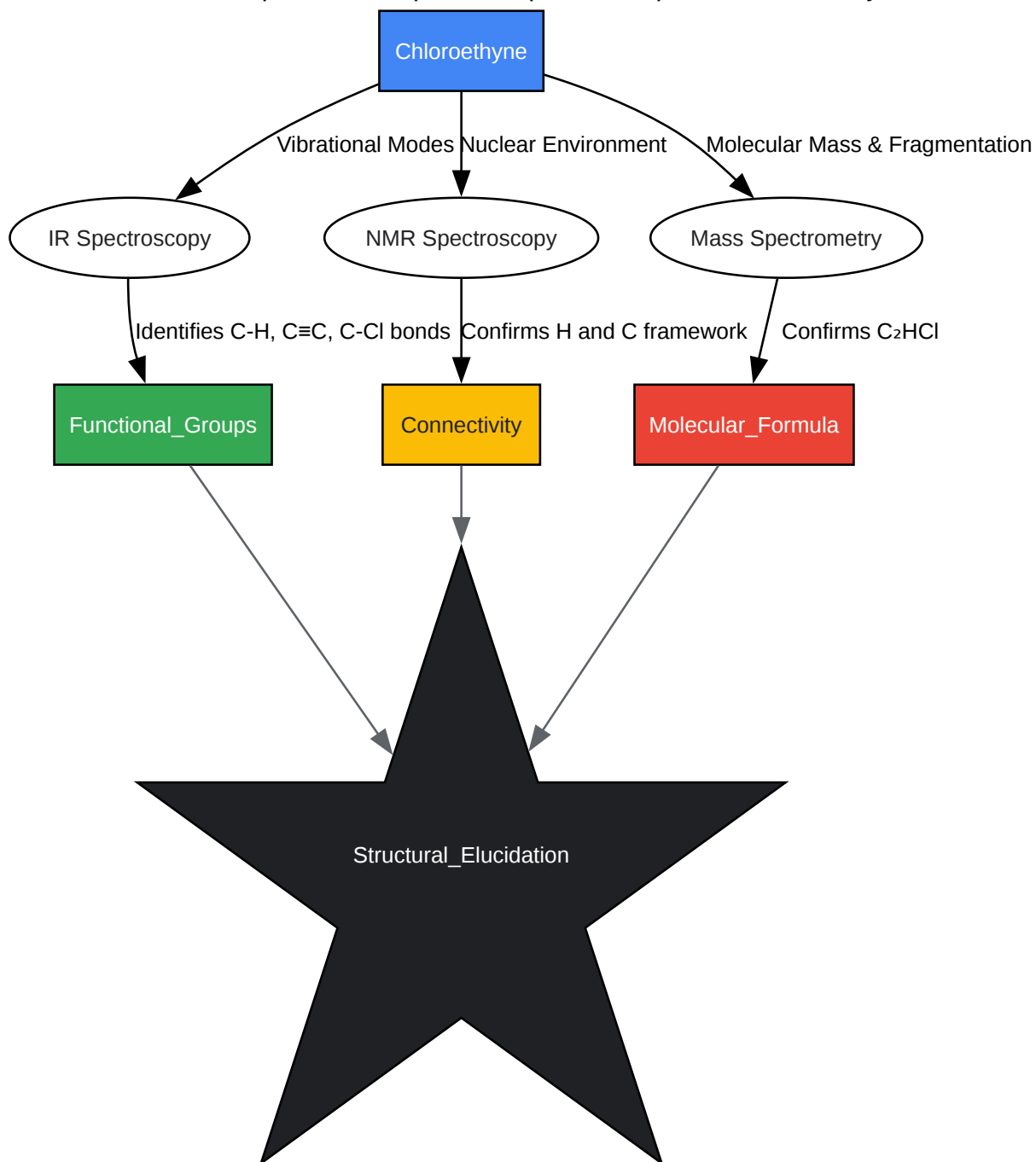
Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **chloroethyne**.

Workflow for Spectroscopic Analysis of Chloroethyne



Relationship Between Spectroscopic Techniques for Chloroethyne



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